Methylidenecyanamide

Description

Contextualization within Cyanamide (B42294) Chemistry

Cyanamide (CH₂N₂) is an organic compound featuring a nitrile group appended to an amino group. dntb.gov.ua The chemistry of the cyanamide moiety is characterized by the dual nature of a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit. nih.gov This duality makes cyanamide and its derivatives versatile reagents in organic synthesis. nih.gov

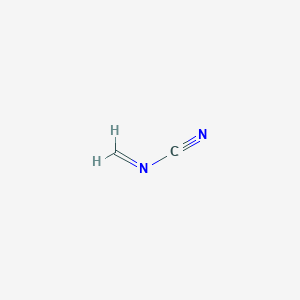

Methylidenecyanamide (C₂H₂N₂) is specifically an N-substituted cyanamide, falling into the category of N-cyanoimines. researchgate.netcolab.ws In this molecule, one of the hydrogen atoms of the amino group in cyanamide is replaced by a methylidene (=CH₂) group. This substitution significantly influences the electronic properties and reactivity of the molecule compared to the parent cyanamide. The presence of the C=N double bond in conjugation with the nitrile group makes this compound a reactive intermediate and a useful synthon for various chemical transformations. researchgate.net

Table 1: Properties of Cyanamide

| Property | Value |

|---|---|

| Molecular Formula | CH₂N₂ |

| Molar Mass | 42.040 g/mol |

| Appearance | Crystalline solid |

| Density | 1.28 g/cm³ |

| Melting Point | 44 °C (111 °F; 317 K) |

| Boiling Point | 260 °C (500 °F; 533 K) (decomposes) |

| Solubility in water | 85 g/100 ml (25 °C) |

Data sourced from dntb.gov.ua

Historical Perspectives on this compound Research Development

The history of this compound is intrinsically linked to the broader history of cyanamide chemistry. Cyanamide was first synthesized in the mid-19th century, and its derivative, calcium cyanamide (CaCN₂), became a significant compound in the chemical industry, primarily as a fertilizer. nih.gov The industrial production of calcium cyanamide fueled further research into the reactivity and potential applications of the cyanamide functional group. nih.gov

Research into substituted organic cyanamides (RNHCN or RR'NCN) gained momentum in more recent years. nih.gov The development of methods for the synthesis of N-cyanoimines, the class of compounds to which this compound belongs, has been a focus of synthetic chemists. researchgate.net While early reports on N-cyanoimines date back several decades, these compounds were often characterized as unstable intermediates. colab.ws All attempts to isolate them in a pure state often resulted in polymerization. colab.wscolab.ws The existence of these intermediates was often confirmed through cycloaddition reactions. colab.wscolab.ws The synthesis of N-cyanoimines has been explored through various routes, including the reaction of carbodiimides with N-bromosuccinimide. researchgate.net The development of modern synthetic techniques has allowed for more controlled generation and utilization of N-cyanoimines like this compound in organic synthesis. researchgate.net

Fundamental Academic Significance of the this compound Moiety

The fundamental academic significance of the this compound moiety lies in its unique reactivity and its utility as a versatile building block in organic synthesis. researchgate.net The combination of the methylidene group and the cyanamide functionality within the same molecule creates a system with distinct electronic and reactive properties.

The this compound moiety is a valuable 1C-2N building block for the construction of nitrogen-rich molecules. researchgate.net It can participate in a variety of chemical reactions, including nucleophilic additions and cycloadditions, making it a key intermediate in the synthesis of various nitrogen-containing heterocycles. researchgate.netresearchgate.net These heterocyclic compounds are of significant interest due to their presence in many biologically active molecules and functional materials. researchgate.netsioc-journal.cn

Furthermore, the study of the this compound moiety contributes to the fundamental understanding of reaction mechanisms and the development of new synthetic strategies. researchgate.net The reactivity of the N-cyanoimine group has been harnessed in the synthesis of complex molecular architectures, demonstrating its importance in the field of organic chemistry. rsc.org The ability to functionalize the this compound core allows for the synthesis of a diverse range of derivatives with tailored properties for applications in medicinal chemistry and materials science. ias.ac.in

Table 2: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂H₂N₂ |

| IUPAC Name | This compound |

| Molar Mass | 54.05 g/mol |

| Monoisotopic Mass | 54.021798072 Da |

| Topological Polar Surface Area | 36.2 Ų |

| Complexity | 55.7 |

| CAS Number | 43730-26-3 |

Data sourced from nih.gov

Structure

3D Structure

Properties

CAS No. |

43730-26-3 |

|---|---|

Molecular Formula |

C2H2N2 |

Molecular Weight |

54.05 g/mol |

IUPAC Name |

methylidenecyanamide |

InChI |

InChI=1S/C2H2N2/c1-4-2-3/h1H2 |

InChI Key |

DJJGJRBOTPORBZ-UHFFFAOYSA-N |

SMILES |

C=NC#N |

Canonical SMILES |

C=NC#N |

Synonyms |

N-cyanomethanimine |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methylidenecyanamide and Its Derivatives

Electrophilic Cyanation Approaches to Methylidenecyanamide

Electrophilic cyanation involves the reaction of a nucleophile with a reagent that delivers an electrophilic cyanide equivalent ("+CN"). acs.org This approach has been fundamental in constructing the N-CN bond characteristic of this compound and its analogues. The evolution of this strategy has been marked by the creation of novel cyanating agents that are more user-friendly and exhibit unique reactivity compared to classical, hazardous options. acs.orgnih.gov

Development of Alternative Electrophilic Cyanating Reagents

The search for safer alternatives to toxic cyanating agents like cyanogen (B1215507) bromide has led to the introduction of several effective electrophilic cyano sources. cardiff.ac.uk These reagents are designed to be more stable, easier to handle, and often provide complementary selectivity in cyanation reactions. Their development has been crucial for broadening the applicability and safety profile of cyanamide (B42294) synthesis.

A key development in electrophilic cyanation is the use of N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). acs.orgnih.gov This reagent, readily prepared from inexpensive starting materials, has emerged as a versatile and user-friendly source for the cyano group. acs.org NCTS has been successfully applied in a wide range of C-cyanation and N-cyanation reactions. acs.orgnih.gov For instance, it is effective in the Rhodium(III)-catalyzed C-H cyanation of vinylic compounds to produce alkenyl nitriles. nih.govrsc.org Furthermore, NCTS can be used for the N-cyanation of nitrogen-containing substrates, leading to the formation of cyanamide intermediates that can undergo further transformations, such as intramolecular cyclization. acs.org A notable application involves a one-pot deoxycyanamidation of alcohols, where NCTS serves as both a sulfonyl transfer agent and the cyanamide source, yielding a diverse range of tertiary cyanamides. acs.orgnih.gov

Table 1: Selected Applications of NCTS in Cyanation Reactions

| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Reference |

| Vinylic C-H Cyanation | Rhodium(III) | Acrylamides, Ketoximes | Alkenyl Nitriles | nih.govrsc.org |

| Deoxycyanamidation | N/A | Primary & Secondary Alcohols | Tertiary Cyanamides | acs.orgnih.gov |

| C-2 Selective Cyanation | Rhodium(III) | Indoles, Pyrroles | 2-Cyanoindoles/pyrroles | nih.gov |

Trichloroacetonitrile (B146778) (CCl₃CN) has been established as an inexpensive and effective cyano source for the synthesis of cyanamides from secondary amines. cardiff.ac.uknih.gov This method provides a practical alternative to highly toxic cyanating agents. cardiff.ac.uk The process is typically a one-pot reaction where a diverse array of both cyclic and acyclic secondary amines can be efficiently converted into their corresponding cyanamides in good yields. nih.gov The electron-withdrawing effect of the trichloromethyl group activates the nitrile for nucleophilic attack. wikipedia.org This approach often shows different selectivity patterns compared to reactions using cyanogen bromide, highlighting its utility in complex syntheses. cardiff.ac.uknih.gov The protocol has been successfully used in the final step of synthesizing biologically active molecules. nih.gov

Table 2: N-Cyanation of Secondary Amines using Trichloroacetonitrile

| Substrate Type | Reagent | Conditions | Product | Reference |

| Cyclic Secondary Amines | Trichloroacetonitrile | One-pot | Corresponding Cyanamides | nih.gov |

| Acyclic Secondary Amines | Trichloroacetonitrile | One-pot | Corresponding Cyanamides | cardiff.ac.uknih.gov |

Utilization of N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS)

N-Cyanation of Nitrogenous Substrates

The direct N-cyanation of nitrogenous substrates, particularly primary and secondary amines, is a direct route to substituted cyanamides. acs.orgnih.gov Modern methods have focused on improving the safety and efficiency of this transformation. Reagents like NCTS have been employed for the N-cyanation of various nitrogen-based nucleophiles. acs.orgnih.gov Similarly, trichloroacetonitrile has been specifically developed for the N-cyanation of secondary amines, providing a robust and operationally simple procedure. cardiff.ac.uknih.gov Other innovative systems, such as the in-situ generation of cyanogen chloride from trimethylsilyl (B98337) cyanide (TMSCN) and hypochlorite, have also been reported for the N-cyanation of a variety of secondary amines, including both dialkyl and alkyl-aryl amines. nih.gov These methods collectively avoid the direct handling of hazardous cyanogen halides while offering high yields and broad substrate compatibility. organic-chemistry.org

Deoxynitrogenation Strategies for this compound Analogues

Beyond electrophilic cyanation, deoxynitrogenation has surfaced as a powerful strategy for forming nitrile and cyanamide-like structures. This approach involves the transformation of oxygen-containing functional groups, such as carboxylic acids, into their nitrogen-containing counterparts.

Iron-Catalyzed Transformations of Carboxylic Acids

A novel and efficient method for synthesizing nitriles involves the iron-catalyzed deoxynitrogenation of carboxylic acids. organic-chemistry.orgnih.gov This strategy utilizes a cyanamide, such as NCTS, which acts as both a recyclable nitrogen donor and a deoxygenating agent. organic-chemistry.org The reaction is notable for its broad applicability, successfully converting aryl, alkenyl, and alkyl carboxylic acids into the corresponding nitriles. organic-chemistry.orgnih.gov

A key advantage of this method is its operational simplicity; it proceeds under mild conditions and does not require an inert atmosphere. organic-chemistry.org The reaction is catalyzed by iron(III) chloride (FeCl₃), which has shown superior performance in achieving high yields. organic-chemistry.org The process is tolerant of a wide array of functional groups, which makes it suitable for the late-stage modification of complex molecules like pharmaceuticals. organic-chemistry.orgnih.gov Mechanistic studies suggest that the reaction involves the coordination of the iron catalyst with NCTS, followed by a nucleophilic attack from the carboxylate anion and subsequent rearrangement that releases carbon dioxide, driving the reaction forward. organic-chemistry.org

Table 3: Iron-Catalyzed Deoxynitrogenation of Carboxylic Acids

| Catalyst | Nitrogen Donor | Substrate Scope | Key Features | Reference |

| FeCl₃ | NCTS | Aryl, Alkenyl, Alkyl Carboxylic Acids | Mild conditions, No inert gas needed, Broad functional group tolerance | organic-chemistry.orgnih.gov |

Mechanistic Investigations of Deoxynitrogenation Processes

Deoxynitrogenation represents a class of reactions where a nitrogen-oxygen bond is cleaved. While direct deoxynitrogenation pathways to this compound are not extensively documented, mechanistic principles from related transformations provide insight. The conversion of certain nitrogen-containing functional groups to the cyanamide moiety can involve radical intermediates.

For instance, in copper-catalyzed reactions for C-N bond formation, the mechanism often involves the generation of radical species. rsc.org A proposed pathway could initiate with a single-electron transfer from a copper(I) catalyst to a nitrogen-containing precursor, generating a nitrogen-centered radical. This radical could then undergo rearrangement or further reaction to form the N-CN bond characteristic of cyanamides. Control experiments in related copper-catalyzed aminations have confirmed the presence of radical intermediates through trapping experiments with agents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). nih.gov The mechanistic understanding of these processes is crucial for optimizing reaction conditions and expanding the substrate scope for the synthesis of complex cyanamide derivatives.

Cycloaddition Reactions in this compound Precursor Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic molecules, which can serve as precursors to this compound derivatives. mdpi.comnih.gov These reactions, particularly [3+2] cycloadditions, allow for the efficient assembly of five-membered rings. nih.gov

A notable pathway for synthesizing disubstituted cyanamides involves the cycloaddition of azides with isoselenocyanates. mdpi.com This reaction proceeds through a unique mechanism where the initial cycloaddition forms a tetrazole intermediate (specifically, a 1,2,3,4-selenatriazole derivative). mdpi.commdpi.com This intermediate is unstable and readily undergoes decomposition, losing elemental selenium and a molecule of dinitrogen (N₂). mdpi.com The fragmentation of the tetrazole ring generates a key anionic species, which can then be trapped by an electrophile, such as an alkyl halide, to yield the final disubstituted cyanamide product. mdpi.com This method provides a versatile route to cyanamides that are otherwise difficult to access. mdpi.com The reaction is notable for its formation of the N-CN bond through the strategic collapse of a heterocyclic intermediate.

A proposed mechanism for this transformation is detailed below:

Step 1: The azide (B81097) undergoes a [3+2] cycloaddition reaction with the isoselenocyanate to form a transient selenatriazole ring.

Step 2: This heterocyclic intermediate spontaneously eliminates elemental selenium and gaseous dinitrogen.

Step 3: The resulting anionic cyanamide species is then alkylated to afford the target disubstituted cyanamide.

Intramolecular Aminocyanation Routes

Intramolecular aminocyanation of alkenes is a direct and atom-economical method for synthesizing nitrogen-containing heterocyclic compounds that incorporate a cyano group. nih.gov This strategy involves the simultaneous addition of an amino group and a cyano group across a double bond within the same molecule, leading to cyclization.

Copper catalysis has been instrumental in developing effective intramolecular aminocyanation reactions. mdpi.comresearchgate.net These methodologies often utilize N-sulfonyl cyanamides containing an appropriately positioned alkene. mdpi.com In one such approach, the copper(I)-catalyzed intramolecular aminocyanation of N-(2-ethynylphenyl)-N-sulfonyl-cyanamides was shown to produce 1-sulfonyl-3-cyanoindoles in good yields. mdpi.com Mechanistic studies suggest that this transformation proceeds through a key copper-acetylide intermediate. mdpi.com

In other systems, such as the aminocyanation of unactivated alkenes, the reaction is believed to be initiated by a copper-catalyzed amination step, which generates nitrogen and carbon radical intermediates, followed by a cyano migration. nih.govnih.gov The choice of catalyst, ligand, and solvent can significantly influence the efficiency and selectivity of the cyclization. For instance, the use of different copper salts and additives like Brønsted acids can enhance product yields by preventing catalyst deactivation. nih.gov

Below is a table summarizing representative conditions for copper-catalyzed aminocyanation reactions, which are foundational to the development of intramolecular methods.

| Catalyst | Nitrogen Source | Cyanide Source | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Cu(OTf)₂ | O-benzoylhydroxylamine | Internal (from substrate) | DCE | 1,2-aminocyanation via cyano migration | nih.gov |

| CuI | N-sulfonyl-cyanamide | Internal (from substrate) | Not specified | Intramolecular cyclization of alkynes | mdpi.com |

| CuBr | N-fluorobenzenesulfonimide | TMSCN | DCE | Intermolecular aminocyanation of styrenes | nih.gov |

| Cu(OTf)₂ | N-fluorobenzenesulfonimide | Trimethylsilyl cyanide | Not specified | Asymmetric aminocyanation of arylcyclopropanes | capes.gov.br |

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of cyanamides and their derivatives to develop more sustainable and environmentally benign processes. rsc.orgrsc.org Key areas of focus include the use of safer reagents, renewable feedstocks, alternative energy sources, and the reduction of waste. scirp.orgfrontiersin.org

A significant advancement is the move away from highly toxic cyanating agents like cyanogen bromide. cardiff.ac.uk Alternative, safer cyanide sources such as zinc cyanide and even acetonitrile (B52724) have been successfully employed in modern synthetic protocols. chemrxiv.orgacs.org For example, an electrochemical C-H bond cyanation has been developed using acetonitrile as the cyanation reagent under catalyst-free conditions, representing a simple, fast, and non-toxic method. chemrxiv.org

The use of green solvents and energy sources is another cornerstone of this approach. Microwave-assisted synthesis in benign solvents like glycerol (B35011) has been shown to produce heterocyclic compounds in excellent yields with short reaction times and simplified work-up procedures. scirp.org Furthermore, electrochemical methods represent a sustainable technology, particularly when the electricity is derived from renewable sources. rsc.org An electrochemical synthesis of formamidine (B1211174) acetate (B1210297) from cyanamide has been developed in an aqueous electrolyte, which avoids precious metal catalysts and produces no reagent waste. rsc.org

Another green strategy involves designing reactions that are efficient and atom-economical. A two-step synthesis of dibenzyl cyanamides from cyanamide has been reported that proceeds without the need for a metal catalyst or ligand, using hydrogen peroxide as a green oxidant. rsc.orgresearchgate.net These examples highlight the chemical community's commitment to developing synthetic routes that are not only effective but also environmentally responsible.

Elucidation of Chemical Reactivity and Reaction Mechanisms Involving Methylidenecyanamide

Nucleophilic Reactivity of the Methylidenecyanamide Functional Group

The functional group of this compound (C=N-C≡N) possesses both a methylidene (=CH₂) unit and a cyanamide (B42294) (-N-C≡N) moiety. While the cyanamide group is known for its dual nucleophilic and electrophilic character, specific studies detailing the nucleophilic reactivity of the entire this compound functional group are scarce. wou.edu

There is a lack of specific published research detailing the reaction pathways of this compound with carbonyl compounds such as aldehydes and ketones.

In contrast, the parent compound, cyanamide (H₂N-CN), is known to react with carbonyl compounds. The nucleophilic nitrogen of the amino group in cyanamide can attack the electrophilic carbonyl carbon of aldehydes and ketones. oup.com This type of nucleophilic addition reaction typically leads to the formation of α-hydroxynitriles or related intermediates, which can subsequently dehydrate or rearrange. chemguide.co.uklibretexts.org The general mechanism for the reaction of a nucleophile with a carbonyl compound involves the attack on the partially positive carbonyl carbon, leading to a tetrahedral intermediate which is then protonated. evitachem.comyoutube.com

Table 1: General Reactivity of Cyanamide with Carbonyls (for contextual understanding)

| Reactant A | Reactant B | General Product Class | Reaction Type |

| Cyanamide | Aldehyde | α-Hydroxy-N-cyanoamine derivatives | Nucleophilic Addition |

| Cyanamide | Ketone | α-Hydroxy-N-cyanoamine derivatives | Nucleophilic Addition |

Note: This table is illustrative of the reactivity of cyanamide, not this compound, for which specific data is not available.

Polymerization and Oligomerization Studies of this compound

Investigations specifically focused on the polymerization and oligomerization of this compound are not well-documented in the available scientific literature. The compound is recognized as a dimer of HCN and is implicated in the formation of larger prebiotic polymers, but the specific mechanisms and resulting oligomers from this compound itself have not been extensively characterized. arxiv.org

There is no direct evidence from published studies on the formation of dicyandiamide (B1669379) (2-cyanoguanidine) from the polymerization of this compound.

Dicyandiamide is, however, a well-known dimer of cyanamide. The dimerization of cyanamide is a self-condensation reaction that is typically promoted by basic conditions and proceeds via the nucleophilic attack of a deprotonated cyanamide anion on the carbon atom of another cyanamide molecule. This process is a key step in the industrial chemistry of cyanamide and its derivatives.

Hydrolytic Transformations and Catalytic Hydration Mechanisms

Specific studies on the hydrolytic transformations and catalytic hydration mechanisms of this compound are not found in the reviewed scientific literature.

While the hydrolysis of this compound has not been specifically detailed, the hydration of the parent compound, cyanamide, is a well-understood process. The hydrolysis of cyanamide leads to the formation of urea. oup.com This reaction can be catalyzed by acids or bases. The mechanism involves the nucleophilic attack of a water molecule on the carbon atom of the nitrile group, which is activated by protonation in acidic conditions or proceeds directly in neutral or basic conditions.

There is no information available regarding enzyme-catalyzed hydration of this compound.

For the related compound cyanamide, enzyme-catalyzed hydration is carried out by the enzyme cyanamide hydratase (also known as a nitrilase). This enzyme facilitates the addition of water to the cyanamide molecule to produce urea. The general mechanism of such enzymes involves the activation of the nitrile group by metal ions or acidic amino acid residues within the enzyme's active site, followed by the nucleophilic attack of a water molecule that is often activated by a basic residue. wou.edursc.org

Mechanistic Pathways of Cyanamide Hydration

Transition Metal-Catalyzed Reactivity

Transition metals play a pivotal role in activating and modulating the reactivity of cyanamides, enabling a range of transformations including cyanation reactions.

Lewis acids are instrumental in facilitating cyanation reactions involving cyanamide derivatives. For instance, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been employed in the site-selective cyanation of indoles and pyrroles under Lewis acid catalysis. nih.gov This methodology provides access to 2-cyanoindoles and related products with low catalyst loadings. nih.gov The role of the Lewis acid is to activate the cyanamide, enhancing its electrophilicity for subsequent reaction. cardiff.ac.uk

Double metal cyanides (DMCs), particularly those containing zinc and cobalt, have emerged as highly active and recyclable heterogeneous Lewis acid catalysts. rsc.orgnih.gov These catalysts have demonstrated efficacy in the synthesis of nitriles through acid-nitrile exchange reactions, with activity comparable to homogeneous Lewis acid catalysts. nih.gov Furthermore, the Lewis acid B(C₆F₅)₃ has been shown to catalyze the hydrogenation of nitriles. rsc.org

Transition metal catalysis has enabled the direct C-H cyanation of various substrates using cyanamide-based reagents. Rhodium(III) catalysis, in the presence of a copper acetate (B1210297) additive, has been successfully applied to the C-H cyanation of acrylonitriles and vinyl-nitriles with NCTS. nih.gov This method exhibits broad functional group tolerance. nih.gov Similarly, rhodium catalysis has been utilized for the C-H cyanation of substituted vinyl amides and ortho-substituted N-methoxybenzamides with NCTS. nih.gov

Cobalt catalysis has also proven effective for the C-H cyanation of heteroaryls and indoles. nih.gov The first cobalt-catalyzed C-H cyanation with NCTS was reported in 2014, requiring a co-catalyst and carboxylate additives for site-selective ortho-cyanation. nih.gov Mechanistic studies suggest the in-situ generation of a highly active cationic cobalt(III) species is crucial for this transformation. nih.gov

Table 1: Overview of Transition Metal-Catalyzed C-H Cyanation Reactions with NCTS

| Catalyst System | Substrate | Directing Group | Additive | Product | Ref |

| Rhodium(III) | Acrylonitriles/Vinyl-nitriles | - | Cu(OAc)₂ | Substituted acrylonitriles | nih.gov |

| Rhodium(III) | Substituted vinyl amides | Acrylamides, Ketoximes | - | Alkenyl-nitriles | nih.gov |

| Rhodium(III) | ortho-Substituted N-methoxybenzamides | Methoxy | - | Cyanated benzamides | nih.gov |

| Cobalt(II) | Heteroaryls, Indoles | Pyridyl, Pyrimidyl, Pyrazole | AgSbF₆, Carboxylate | ortho-Cyanated products | nih.gov |

Lewis Acid Catalysis in Cyanation Reactions

Radical Pathways and Desulfonylative Reactivity

Beyond transition metal catalysis, this compound derivatives can participate in radical reactions. A notable example is the desulfonylative reactivity of NCTS. cardiff.ac.uk This underdeveloped reaction pathway involves the cleavage of the N-S bond. cardiff.ac.uk One application of this reactivity is the one-pot deoxycyanamidation of alcohols, where NCTS serves as both a sulfonyl transfer reagent and a cyano source to produce tertiary cyanamides. cardiff.ac.uk

Cycloaddition and Annulation Reactions Leading to Heterocyclic Systems

The cyanamide functionality is a valuable building block for the synthesis of a wide array of heterocyclic compounds through cycloaddition and annulation reactions. researchgate.netcardiff.ac.uk

Cyanamides are key precursors for the synthesis of guanidines, ureas, and isoureas, which are important functional groups in medicinal chemistry and natural products. cardiff.ac.ukresearchgate.net The reaction of cyanamides with amines is a common method for preparing guanidines. researchgate.net This transformation can be catalyzed by scandium(III) triflate under mild, aqueous conditions. organic-chemistry.org Copper-catalyzed three-component reactions of cyanamides, arylboronic acids, and amines also provide an efficient route to trisubstituted N-aryl guanidines. organic-chemistry.org

The reactivity of the cyanamide group lends itself to the construction of various nitrogen-containing heterocycles. For instance, intermolecular [2+2+2] cycloaddition reactions of cyanamides with terminal aryl acetylenes, catalyzed by iron-based systems, can yield 2-amino-4,6-diarylpyridines. nih.gov While the direct synthesis of pyrimidines and pyrazolopyrimidines from unsubstituted this compound is less commonly detailed, the general reactivity pattern of cyanamides in cycloadditions suggests their potential as synthons for these heterocyclic systems. The synthesis of 2,4-diaminopyrimidines has been achieved in high yields through related chemistry. orientjchem.org

Table 2: Heterocyclic Systems Synthesized from Cyanamide Derivatives

| Heterocycle | Reaction Type | Reactants | Catalyst/Conditions | Ref |

| Guanidines | Guanylation | Cyanamide, Amine | Sc(OTf)₃, H₂O | organic-chemistry.org |

| N-Aryl Guanidines | Three-component coupling | Cyanamide, Arylboronic acid, Amine | CuCl₂·2H₂O, Bipyridine, O₂ | organic-chemistry.org |

| 2-Amino-4,6-diarylpyridines | [2+2+2] Cycloaddition | Cyanamide, Terminal aryl acetylene | FeCl₂/Zn | nih.gov |

| 2,4-Diaminopyrimidines | Cyclization | - | - | orientjchem.org |

Thiadiazole Ring System Formation

The formation of the 1,3,4-thiadiazole (B1197879) ring system often involves the cyclization of intermediates derived from thiosemicarbazide (B42300) or its analogs. While direct reactions involving this compound for this synthesis are not extensively documented, the chemistry of related N-cyano compounds provides insight into potential pathways. A common method for synthesizing 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives. For instance, the reaction of thiosemicarbazide with various benzaldehydes in the presence of reagents like ferric chloride (FeCl3) can yield 1,3,4-thiadiazole derivatives through the loss of a water molecule. nih.gov

Another relevant synthetic route involves N-substituted-N'-cyano-S-methylisothioureas, which can be considered derivatives of this compound. When these compounds react with primary amines in the presence of Lewis acids such as FeCl3 or zinc chloride (ZnCl2), addition to the cyano group and substitution of the methylthio group can occur, leading to the formation of guanidine (B92328) derivatives, which are precursors to various heterocyclic systems. researchgate.net Furthermore, the reaction of thiosemicarbazide with benzoylisothiocyanate can lead to N-(5-amino-1,3,4-thiadiazol-2-yl) benzamide, a key intermediate for further functionalization. nih.gov

The synthesis of 5-substituted-2-amino-1,3,4-thiadiazole derivatives can be achieved by refluxing thiosemicarbazide with different carboxylic acids in the presence of concentrated sulfuric acid. nih.gov These methods highlight the importance of the thiosemicarbazide backbone, which contains the N-C-N-S fragment necessary for the formation of the 1,3,4-thiadiazole ring.

Imidazole (B134444) and Oxazole (B20620) Synthesis

The synthesis of imidazole and oxazole ring systems can be achieved through various pathways involving cyanamide and its derivatives.

Imidazole Synthesis:

The 2-aminoimidazole moiety is a valuable pharmacophore that can be synthesized from propargyl cyanamides. The synthesis involves an addition-hydroamination-isomerization sequence, providing access to highly substituted 2-aminoimidazoles. nih.gov The propargyl cyanamide precursors themselves can be prepared via a three-component coupling reaction. nih.gov

Cyanoguanidine derivatives, which are structurally related to this compound, serve as important precursors for imidazole synthesis. For example, N-cyano-N'-methyl-N''-[2-{(5-methyl-1H-imidazol-4-yl)methylthio]ethyl]-guanidine (cimetidine) can be synthesized from cyanoguanidine precursors by forming the imidazole ring in the final stages. google.com One such precursor, a novel cyanoguanidine derivative, can be converted to cimetidine (B194882) in high yield by reacting it in formamide (B127407) in the presence of ammonium (B1175870) formate (B1220265) and other reagents. google.com The reaction of arylglyoxal hydrate (B1144303) derivatives with cyanoguanidine can also lead to imidazole derivatives. acs.org

Oxazole Synthesis:

The formation of the oxazole ring can be accomplished through the reaction of α-hydroxy ketones with cyanamide or its alkyl derivatives. google.com.pg This reaction can be carried out in an aqueous solution or in the presence of a mineral acid or a base catalyst, leading to the formation of 2-amino-5-aryl oxazoles. google.com.pg

A facile gold-catalyzed heterocyclization of terminal alkynes with various cyanamides has been developed to produce 2-amino-1,3-oxazoles. acs.org This reaction involves the intermolecular trapping of an α-oxo gold carbene generated in situ with the cyanamide. acs.org This method is effective for a range of substituted cyanamides, yielding functionalized 2-amino-1,3-oxazoles in moderate to good yields. acs.org

The following table summarizes the key reactants and resulting heterocyclic systems discussed:

| Reactant(s) | Heterocyclic System | Reference(s) |

| Thiosemicarbazide and Benzaldehydes | 1,3,4-Thiadiazole | nih.gov |

| Propargyl Cyanamides | 2-Aminoimidazole | nih.gov |

| Cyanoguanidine Derivatives | Imidazole | google.comacs.org |

| α-Hydroxy Ketones and Cyanamide | 2-Amino-5-aryl Oxazole | google.com.pg |

| Terminal Alkynes and Cyanamides | 2-Amino-1,3-Oxazole | acs.org |

Table of Compounds

| Compound Name |

| 1,3,4-Thiadiazole |

| 2-Amino-1,3,4-thiadiazole |

| 2-Amino-5-aryl Oxazole |

| 2-Aminoimidazole |

| Ammonium formate |

| Benzaldehyde |

| Benzoylisothiocyanate |

| Cimetidine |

| Cyanamide |

| Cyanoguanidine |

| Ferric chloride |

| Formamide |

| Imidazole |

| This compound |

| N-(5-amino-1,3,4-thiadiazol-2-yl) benzamide |

| N-cyano-N'-methyl-N''-[2-{(5-methyl-1H-imidazol-4-yl)methylthio]ethyl]-guanidine |

| N-substituted-N'-cyano-S-methylisothiourea |

| Oxazole |

| Propargyl cyanamide |

| Thiosemicarbazide |

| Zinc chloride |

Thiadiazole Ring System Formation

The synthesis of the 1,3,4-thiadiazole ring system from precursors related to this compound often involves multistep reactions, typically starting from thiosemicarbazide or its derivatives. While direct, single-step cyclizations using this compound are not prominently featured in the literature, the underlying principles of forming the N-C-S-C-N core of the thiadiazole ring can be understood from related syntheses.

A prevalent method involves the cyclization of thiosemicarbazones, which are formed from the condensation of thiosemicarbazide with aldehydes or ketones. For instance, various benzaldehydes can react with thiosemicarbazide, and subsequent cyclization, often facilitated by an oxidizing agent or an acid catalyst like ferric chloride (FeCl₃), leads to the formation of 2,5-disubstituted 1,3,4-thiadiazoles with the elimination of a water molecule. nih.gov

Another synthetic strategy employs N-cyano-S-methylisothioureas, which can be considered derivatives of this compound. These compounds react with primary amines in the presence of a Lewis acid, such as FeCl₃ or zinc chloride (ZnCl₂). This reaction proceeds via addition to the cyano group and subsequent substitution of the methylthio group, which can lead to guanidine-like intermediates that are precursors for various heterocyclic systems. researchgate.net

Furthermore, the reaction between thiosemicarbazide and benzoylisothiocyanate yields N-(benzoylcarbamothioyl)thiourea, which can be cyclized to form N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide, a versatile intermediate for further chemical modifications. nih.gov The direct cyclization of thiosemicarbazide with various carboxylic acids under reflux with concentrated sulfuric acid is also a common method to obtain 5-substituted-2-amino-1,3,4-thiadiazoles. nih.gov

Table 1: Selected Reactions for Thiadiazole Synthesis

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Thiosemicarbazide, Benzaldehydes | Ferric Chloride | 2,5-disubstituted 1,3,4-thiadiazoles | nih.gov |

| N-cyano-S-methylisothioureas, Primary Amines | Ferric Chloride or Zinc Chloride | Guanidine derivatives | researchgate.net |

Imidazole and Oxazole Synthesis

The construction of imidazole and oxazole rings can be achieved using this compound or its close chemical relatives through various synthetic methodologies.

Imidazole Synthesis

A notable pathway to the valuable 2-aminoimidazole scaffold involves the use of propargyl cyanamides. These precursors undergo an addition-hydroamination-isomerization sequence to yield highly substituted 2-aminoimidazoles. nih.gov The synthesis of the necessary propargyl cyanamide starting materials can be accomplished through a three-component coupling reaction, making this a streamlined approach to this important heterocyclic core. nih.gov

Derivatives of cyanoguanidine, which share the N-cyano functionality with this compound, are key intermediates in the synthesis of pharmacologically significant imidazoles. A prominent example is the industrial synthesis of Cimetidine (N-cyano-N'-methyl-N''-[2-{(5-methyl-1H-imidazol-4-yl)methylthio]ethyl]-guanidine), where the imidazole ring is constructed from a cyanoguanidine precursor in the latter stages of the synthesis. google.com This transformation can be efficiently carried out in formamide with reagents such as ammonium formate. google.com The reaction of arylglyoxal hydrates with cyanoguanidine also provides a route to imidazole derivatives. acs.org

Oxazole Synthesis

The synthesis of the oxazole ring can be accomplished by the reaction of α-hydroxy ketones with cyanamide or its alkylated forms. This reaction, which can be catalyzed by either mineral acids or bases, typically yields 2-amino-5-aryl oxazoles as the major product. google.com.pg

A modern and efficient method for constructing 2-amino-1,3-oxazoles involves a gold-catalyzed heterocyclization. This reaction proceeds via the intermolecular trapping of an α-oxo gold carbene, generated from a terminal alkyne, by a cyanamide molecule. acs.org This catalytic process is versatile, accommodating a variety of substituted cyanamides and affording the desired functionalized 2-amino-1,3-oxazoles in respectable yields. acs.org

Table 2: Selected Reactions for Imidazole and Oxazole Synthesis

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Propargyl Cyanamides | Addition-hydroamination-isomerization | 2-Aminoimidazoles | nih.gov |

| Cyanoguanidine derivatives, Formamide | Ammonium formate | Imidazoles | google.com |

| α-Hydroxy Ketones, Cyanamide | Acid or Base Catalyst | 2-Amino-5-aryl Oxazoles | google.com.pg |

Advanced Theoretical and Computational Chemistry Studies of Methylidenecyanamide

Quantum Mechanical and Molecular Modeling Investigations

Quantum mechanical methods are central to the computational study of methylidenecyanamide, providing detailed information about its electronic and geometric properties. These approaches solve approximations of the Schrödinger equation to determine the energetic and structural features of the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for investigating the ground-state properties of molecules. For studying excited states, Time-Dependent DFT (TD-DFT) is the corresponding and widely used extension. nih.govnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like def2-TZVP, researchers can calculate the equilibrium geometry of this compound. nih.gov This calculation minimizes the energy of the molecule with respect to the positions of its atoms, yielding precise predictions of bond lengths, bond angles, and dihedral angles.

Conformational analysis, an extension of geometry optimization, involves identifying all low-energy conformers of a molecule. nih.gov For a relatively rigid molecule like this compound, this analysis confirms the planar structure as the most stable conformation. The process involves calculating the energy at different torsional angles to map out the potential energy surface. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) This table presents typical data obtained from DFT geometry optimization calculations and is for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=N | ~1.28 Å |

| Bond Length | N-C≡N | ~1.35 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Angle | H-C-H | ~120° |

Understanding the electronic structure of this compound is crucial for predicting its reactivity. DFT calculations provide access to the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more easily excitable and more reactive. For this compound, the HOMO is expected to be a π orbital associated with the C=N double bond, while the LUMO would be a π* antibonding orbital.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It illustrates regions of negative electrostatic potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the nitrile group, indicating a site for electrophilic interaction.

Table 2: Illustrative Electronic Properties of this compound This table shows representative data from electronic structure calculations.

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

Computational methods are highly effective at predicting various spectroscopic parameters, which aids in the interpretation of experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. nih.govnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical IR spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic stretching of the C≡N (nitrile) and C=N (imine) groups. These calculations can also account for anharmonicity to improve agreement with experimental spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as commonly reported for this specific molecule in the available literature, DFT can be used to predict ¹H and ¹³C NMR chemical shifts. This involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry.

UV-Vis Spectroscopy: TD-DFT is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. The lowest and most intense transition for a molecule like this compound is typically the π → π* transition, involving the promotion of an electron from the HOMO to the LUMO. mdpi.com The calculated transition energies and oscillator strengths can be used to simulate a theoretical UV-Vis spectrum.

While DFT offers high accuracy, its computational cost can be prohibitive for exploring complex reaction pathways or very large systems. Semiempirical quantum-chemical methods provide a faster, albeit less accurate, alternative. These methods use parameters derived from experimental data to simplify the calculations. They are particularly useful for initial explorations of reaction mechanisms, allowing researchers to screen numerous potential pathways to identify the most plausible ones before committing to more resource-intensive DFT calculations.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Electronic Structure Analysis (HOMO, LUMO, MEP)

Molecular Dynamics Simulations (Potential Relevance)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. While specific MD studies on isolated this compound are not prominent in the literature, this technique holds significant potential.

Ab Initio Molecular Dynamics (AIMD) combines MD with quantum mechanical calculations (like DFT) to describe the forces between atoms. nih.gov AIMD could be used to simulate the behavior of this compound in a solvent or at a specific temperature. arxiv.org Such simulations can provide insights into dynamic structural fluctuations, the influence of solvent molecules on the conformation and electronic properties, and the thermal broadening of spectroscopic peaks. nih.gov This approach offers a more realistic picture of the molecule's behavior in a condensed phase compared to static, gas-phase calculations.

Advanced Spectroscopic Research Methodologies in Methylidenecyanamide Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

¹H and ¹³C NMR for Complex Characterization

¹H (proton) and ¹³C (carbon-13) NMR are the primary NMR techniques for characterizing organic molecules. chegg.com In the case of methylidenecyanamide (H₂C=N-C≡N), the ¹H NMR spectrum would be expected to show signals corresponding to the two protons of the methylidene (=CH₂) group. The chemical shift of these protons would be indicative of their electronic environment, influenced by the adjacent imino and cyano groups.

The ¹³C NMR spectrum would reveal two distinct signals for the two carbon atoms in the molecule: one for the methylidene carbon and another for the nitrile carbon. The chemical shifts of these carbons provide valuable insight into their bonding and hybridization state. For more complex structures containing the this compound moiety, 1D and 2D NMR techniques such as COSY, HSQC, and HMBC are employed for complete signal assignment. mdpi.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Varies | Singlet |

| ¹³C (C=N) | Varies | - |

| ¹³C (C≡N) | Varies | - |

Note: Actual chemical shifts would need to be determined experimentally or through high-level theoretical calculations.

Gauge-Including Atomic Orbital (GIAO) Method in Theoretical NMR Calculations

In the absence of experimental data, or to corroborate it, theoretical calculations are employed to predict NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for this purpose. This method calculates the magnetic shielding tensors for each nucleus in the molecule, from which the chemical shifts can be derived. The accuracy of GIAO calculations is highly dependent on the level of theory and the basis set used in the computation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational Mode Assignments and Potential Energy Distribution (PED)

The IR and Raman spectra of this compound would be characterized by distinct bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations include the C-H stretching and scissoring of the methylidene group, the C=N stretching of the imino group, and the characteristic C≡N stretching of the nitrile group.

A Potential Energy Distribution (PED) analysis would be used to provide a detailed assignment of the observed vibrational bands to specific internal coordinates of the molecule. This computational analysis quantifies the contribution of each bond stretch, angle bend, or torsion to a particular vibrational mode.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Activity |

| C-H stretch (asymmetric) | 3100 - 3000 | IR, Raman |

| C-H stretch (symmetric) | 3000 - 2900 | IR, Raman |

| C≡N stretch | 2260 - 2220 | IR, Raman |

| C=N stretch | 1690 - 1640 | IR, Raman |

| CH₂ scissoring | 1480 - 1440 | IR, Raman |

| CH₂ rocking | 1150 - 900 | IR, Raman |

Correlation of Experimental and Theoretical IR Spectra

To ensure accurate vibrational assignments, experimental IR and Raman spectra are often compared with theoretically calculated spectra. Computational methods, typically based on Density Functional Theory (DFT), can predict the vibrational frequencies and intensities. The correlation between the experimental and theoretical spectra helps to confirm the proposed structure and the accuracy of the vibrational assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org These transitions involve the promotion of electrons from lower energy molecular orbitals to higher energy ones. youtube.com

For this compound, the presence of π-systems (C=N and C≡N) and non-bonding electrons (on the nitrogen atoms) would give rise to specific electronic transitions. The expected transitions would likely be of the π → π* and n → π* type. libretexts.org The π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, is typically of high intensity. The n → π* transition, which involves promoting a non-bonding electron to a π* anti-bonding orbital, is generally weaker. The position of the maximum absorbance (λmax) provides information about the energy gap between the molecular orbitals involved. The conjugation between the C=N and C≡N bonds in this compound would be expected to influence the energy of these transitions.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.orggoogle.com This computational approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. researchgate.netgoogle.com.pg The methodology allows for the simulation of a compound's UV-Vis spectrum, providing insights into its chromophoric properties. osti.gov

Despite the utility of TD-DFT for such predictions, a specific computational study applying this method to this compound is not found in the reviewed literature. Consequently, no data table of predicted electronic transitions, their corresponding wavelengths (λmax), oscillator strengths, and major orbital contributions for this compound can be provided.

X-ray Crystallography in Determining Reaction Intermediates and Product Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. It is invaluable in synthetic chemistry for unambiguously identifying the structures of reaction products, stable intermediates, and adducts. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and thereby determine atomic positions, bond lengths, and bond angles. rsc.org

However, a search for crystallographic data for this compound or its direct reaction intermediates and adducts did not yield any specific results. The compound's potential instability or difficulty in forming suitable single crystals may contribute to the lack of such structural studies.

Crystallographic Studies on Reaction Adducts

The formation of adducts is a common strategy to stabilize reactive molecules for crystallographic analysis. While X-ray crystallography has been successfully applied to numerous cyanamide (B42294) derivatives and their coordination complexes, no published studies were found that specifically report the crystal structure of a reaction adduct of this compound. rsc.orggoogle.com Therefore, no crystallographic data, such as crystal system, space group, unit cell dimensions, or key structural features for a this compound adduct, can be presented.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This analysis provides a graphical representation of intermolecular contacts and a quantitative breakdown of different types of interactions, such as hydrogen bonds and van der Waals forces.

As no crystallographic data for this compound is available, a Hirshfeld surface analysis has not been performed. Accordingly, a data table summarizing the percentage contributions of various intermolecular contacts to the Hirshfeld surface for this compound cannot be generated.

Methylidenecyanamide in Advanced Organic Synthesis and Materials Science Research

Methylidenecyanamide as a Versatile Synthetic Building Block

The cyanamide (B42294) functional group is a key component in numerous biologically active compounds, including pharmaceuticals and agrochemicals. cardiff.ac.uksoton.ac.uk Its ability to participate in a wide array of reactions makes it an essential tool for chemists aiming to construct complex molecular architectures. chemicalbook.com

Cyanamides serve as fundamental precursors in the synthesis of a wide variety of more complex organic compounds and fine chemicals. chemicalbook.comevitachem.com Their bifunctional nature, containing both electrophilic and nucleophilic centers, allows them to act as invaluable intermediates in numerous synthetic pathways. chemicalbook.com They are foundational in the production of key industrial chemicals like guanidine (B92328) and melamine. chemicalbook.com Furthermore, the cyanamide substructure is integrated into a range of pharmaceutical agents, including the hair-loss treatment minoxidil (B1677147) and several anthelmintic drugs, which feature a 2-aminoimidazole core derived from cyanamide. wikipedia.org Research has also demonstrated the use of cyanamide derivatives in the synthesis of biologically active compounds such as rolipram-derived cyanamides. cardiff.ac.uk

The synthesis of heterocyclic scaffolds is a cornerstone of medicinal chemistry, and cyanamides are highly effective building blocks for this purpose. mdpi.comcardiff.ac.uk Their unique reactivity facilitates diverse cyclization, addition, and substitution reactions. chemicalbook.com

Recent research has highlighted several strategies for synthesizing nitrogen-rich heterocycles from cyanamides:

[3+2] Cycloadditions: Cyanamides can act as dipolarophiles in [3+2] cycloaddition reactions. For instance, their reaction with azide (B81097) dipoles yields 4-aminotetrazole adducts. mdpi.com

Gold-Catalyzed Heterocyclization: A gold-catalyzed reaction of alkynes with substituted cyanamides, in the presence of an oxygen donor like 2-picoline oxide, produces 2-amino-1,3-oxazoles. mdpi.com

Co-cyclization Reactions: The co-cyclization of the nitrile moiety of cyanamides with systems like dialkynes can produce functionally diverse six-membered heterocyclic systems, such as 2-aminopyridine (B139424) derivatives. mdpi.com While early methods often used cobalt-based catalysts, newer approaches have successfully employed nickel, iron, and iridium-based catalysts for this transformation. mdpi.com

Radical Cascade Reactions: Cyanamide-based radical cascade reactions are an emerging method for accessing complex nitrogen-containing polycyclic frameworks, which are key intermediates in heterocyclic natural products. mdpi.com

| Heterocyclic Scaffold | Synthetic Method | Precursors | Catalyst/Reagent |

| 4-Aminotetrazoles | [3+2] Cycloaddition | Cyanamide, Azide Dipole | - |

| 2-Amino-1,3-oxazoles | Heterocyclization | Cyanamide, Alkyne | Gold catalyst, 2-Picoline Oxide |

| 2-Aminopyridines | Co-cyclization | Cyanamide, Dialkyne | Nickel, Iron, or Iridium catalyst |

| 1,2,4-Oxadiazoles | Multi-step Cyclization | Cyanamide, N-Boc-hydroxylamine | Zinc-chloride, TFAA, TFA |

Precursor to Complex Organic Molecules and Fine Chemicals

Derivatization and Functionalization Strategies

The functionalization of the cyanamide core is crucial for expanding its synthetic utility. Research has focused on developing novel methods for derivatization, leading to new classes of reactive intermediates.

A significant advancement in cyanamide derivatization is the synthesis of N-allenyl cyanamides, a novel class of allenamides. soton.ac.ukresearchgate.netnih.gov Researchers have developed a one-pot deoxycyanamidation-isomerization strategy to access these compounds. researchgate.netsoton.ac.uk The process involves the reaction of a propargyl alcohol with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), which is thought to proceed through an N-propargyl cyanamide intermediate that undergoes a base-catalyzed isomerization in situ to furnish the desired N-allenyl cyanamide. soton.ac.uk

The reaction conditions were optimized to maximize yield and minimize decomposition of the product. soton.ac.uk Key findings from the optimization studies are summarized below.

| Entry | Variation from Standard Conditions | Result (Conversion/Yield) |

| 1 | Standard Conditions | 73% Conversion |

| 2 | No TBAI (tetrabutylammonium iodide) | 10% Conversion |

| 3 | NaH added last | 57% Isolated Yield |

| 4 | 1.5 equiv NaH (instead of 2.0) | 56% Conversion |

This table is based on data presented in the study by Morrill et al. soton.ac.uk

This method proved effective on a larger scale and with various substituted sulfonamides, allowing for the incorporation of additional functional handles for further chemical elaboration. soton.ac.uk

The synthetic utility of the newly synthesized N-allenyl cyanamides was explored through several derivatization protocols. cardiff.ac.ukresearchgate.net These reactive intermediates were successfully employed in hydroarylation, hydroamination, and cycloaddition reactions. soton.ac.uknih.govsoton.ac.uk These transformations provide access to a diverse array of cyanamide products that would be difficult to synthesize using previously established methods, demonstrating the value of N-allenyl cyanamides as versatile building blocks in organic synthesis. researchgate.netnih.gov

Synthesis of N-Allenyl Cyanamides and their Reactivity

Development of Novel Reagents and Catalysts (if applicable)

While this compound and its derivatives primarily serve as versatile building blocks and substrates in synthetic reactions, the reagents used to create them are themselves notable. cardiff.ac.uksoton.ac.uk The development of electrophilic cyanating agents has been driven by the need to replace highly toxic traditional reagents like cyanogen (B1215507) halides. cardiff.ac.uk In this context, N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) has emerged as a key reagent. cardiff.ac.ukresearchgate.net It has been successfully employed in various N- and C-cyanation processes and was instrumental in the deoxycyanamidation method used to synthesize N-allenyl cyanamides. cardiff.ac.uksoton.ac.uk The focus of current research appears to be on utilizing the reactivity of the cyanamide scaffold rather than employing it as a reagent or catalyst itself.

Emerging Research Areas and Niche Applications of Methylidenecyanamide Chemistry

Astrochemistry and Prebiotic Chemical Evolution

The quest to understand the origins of life is intrinsically linked to the chemical inventory of the early Earth and the wider cosmos. Cyanide-containing compounds, including the structural family to which methylidenecyanamide belongs, are central to theories of prebiotic chemical evolution.

Role of Cyanide Compounds in Early Earth Chemistry

Cyanide compounds are recognized as crucial players in the chemical processes that likely occurred on the primordial Earth, setting the stage for the emergence of life. Current time information in Bangalore, IN.ontosight.airesearchgate.net Though known today as a potent toxin, cyanide in the prebiotic world is thought to have been a key ingredient for the synthesis of the building blocks of life. Current time information in Bangalore, IN.chemicalbook.com Research suggests that hydrogen cyanide (HCN), a simple molecule believed to have been present in the early Earth's atmosphere and delivered by meteorites, was a versatile precursor for a variety of organic molecules. ontosight.aichemicalbook.com

Studies have demonstrated that cyanide could have facilitated metabolic reactions, such as the reverse tricarboxylic acid (r-TCA) cycle, to produce carbon-based compounds from carbon dioxide. Current time information in Bangalore, IN. This is significant because the r-TCA cycle in modern organisms relies on complex proteins that would not have existed before life evolved. Current time information in Bangalore, IN. The ability of cyanide to drive these reactions under conditions plausible for the early Earth—at room temperature and across a wide pH range—suggests an alternative, non-biological pathway for the formation of essential organic molecules. Current time information in Bangalore, IN.

The famous Miller-Urey experiment, which simulated conditions of the early Earth, produced amino acids from a mixture of methane, ammonia, water, and hydrogen. Hydrogen cyanide was identified as a key intermediate in these reactions. ontosight.ai This experiment provided early evidence for the role of cyanide in the abiotic synthesis of life's fundamental components.

Pathways to Fundamental Biomolecules in Prebiotic Scenarios

The reactivity of cyanide compounds provides plausible pathways for the formation of a wide array of biomolecules necessary for life. It is hypothesized that cyanide chemistry could lead to the production of simple sugars that form the backbone of RNA, a molecule central to the "RNA world" hypothesis which posits that RNA, not DNA, was the original genetic material. chemicalbook.com

Cyanamide (B42294) (NH₂CN), a related and simple organic molecule, and its isomer carbodiimide (B86325) (HNCNH), are considered key prebiotic molecules due to their potential to form adenine (B156593), one of the four nucleobases in the DNA and RNA code, through a series of reactions in the interstellar medium (ISM). google.com The dimerization of cyanamide in the presence of amino acids has been shown to yield dipeptides, suggesting a role for cyanamide in the polymerization of amino acids into simple peptides on the primordial Earth. nasa.gov

Furthermore, research has shown that pantetheine, a crucial component of Coenzyme A which is central to metabolism, can be synthesized in water from molecules derived from hydrogen cyanide. agropages.com This discovery is significant as it suggests that complex and essential biomolecules could have formed in aqueous environments on the early Earth, driven by the chemistry of simple cyanide compounds. agropages.com

The following table summarizes key cyanide compounds and their proposed roles in prebiotic chemistry:

| Cyanide Compound | Proposed Role in Prebiotic Chemistry | Supporting Evidence |

| Hydrogen Cyanide (HCN) | Precursor to amino acids, sugars, and nucleobases. | Miller-Urey experiment, laboratory simulations of RNA precursor synthesis. ontosight.aichemicalbook.com |

| Cyanamide (NH₂CN) | Precursor to adenine; facilitates peptide formation. | Chemical modeling of adenine synthesis in the ISM; experiments showing dipeptide formation. google.comnasa.gov |

| Cyanide (CN⁻) | Catalyst for prebiotic metabolic cycles (e.g., r-TCA cycle). | Laboratory experiments demonstrating cyanide-driven carbon fixation. Current time information in Bangalore, IN. |

Advanced Materials and Polymer Science (Excluding any specific commercial product details)

The reactivity of the cyanamide group makes it a valuable building block in polymer science for the creation of advanced materials with unique properties. While specific research on this compound in this area is nascent, the broader field of cyanamide chemistry provides a strong indication of its potential.

Cyanamide itself can undergo polymerization, notably forming dicyandiamide (B1669379) (DCDA), a key precursor in the synthesis of melamine-formaldehyde resins. patsnap.comacs.org These thermosetting polymers are known for their high strength, thermal stability, and chemical resistance. Research into the polymerization of cyanamide and its derivatives continues to be an active area. For instance, the preparation of alkylol cyanamides and their subsequent polymerization has been explored. google.com

Substituted cyanamides are also utilized in the development of novel polymers. N-sulfonyl cyanamides have been investigated for their role in polymerization processes. mdpi.com Furthermore, the synthesis of polyguanidines, which can be derived from cyanamide compounds, has been shown to be an efficient process. acs.org The coordination chemistry of cyanamides is another area of interest, with organometallic complexes of cyanamide finding applications in materials science. mdpi.com

The following table highlights different types of cyanamide-based polymers and their areas of research interest:

| Polymer Type | Monomer/Precursor | Research Interest |

| Melamine-Formaldehyde Resins | Dicyandiamide (from Cyanamide) | High-strength, heat-resistant thermosetting plastics. patsnap.com |

| Polyalkylolcyanamides | Alkylol Cyanamides | Exploration of novel polymer structures and properties. google.com |

| Polyguanidines | Cyanamide Derivatives | Development of efficient and reusable catalysts. acs.org |

| Organometallic Polymers | Substituted Cyanamides | Materials with unique electronic and coordination properties. mdpi.com |

Research in Agrochemistry (Excluding dosage/administration)

In the field of agrochemistry, cyanamide and its derivatives have been the subject of research for their various biological activities. While direct research on this compound is limited, the applications of the parent compound, cyanamide, provide a framework for potential future investigations.

Cyanamide, often in the form of calcium cyanamide or hydrogen cyanamide, has a long history of use and research in agriculture. researchgate.netgoogle.comgoogle.com It is studied for its role as a nitrogen fertilizer, slowly releasing nitrogen into the soil. chemicalbook.com Beyond its nutritional value for plants, research has explored its efficacy as a pre-emergence herbicide and as a defoliant. google.com

A significant area of research focuses on the use of hydrogen cyanamide as a plant growth regulator. agropages.compatsnap.com It is particularly studied for its ability to break dormancy in fruit crops like grapes, cherries, and apples, leading to more uniform bud break and flowering. agropages.comepa.gov

Furthermore, cyanamide is a versatile intermediate in the synthesis of a wide range of pesticides. agropages.com Research has been conducted on its use in the production of fungicides, herbicides, and insecticides. nih.gov For example, it is a precursor for the synthesis of carbendazim, benomyl, and various sulfonylurea herbicides. agropages.com Recent research has also investigated solid formulations of hydrogen cyanamide for agricultural applications. google.com

The table below summarizes the researched agrochemical applications of cyanamide:

| Application Area | Compound Form | Research Focus |

| Plant Nutrition | Calcium Cyanamide | Slow-release nitrogen fertilization. chemicalbook.com |

| Plant Growth Regulation | Hydrogen Cyanamide | Dormancy breaking in fruit trees. agropages.comepa.gov |

| Weed Control | Calcium Cyanamide, Hydrogen Cyanamide | Pre-emergence herbicide activity. google.com |

| Pesticide Synthesis | Cyanamide | Intermediate for fungicides, herbicides, and insecticides. agropages.comnih.gov |

Future Perspectives and Research Directions in Methylidenecyanamide Chemistry

Development of Sustainable and Green Synthetic Routes

Current understanding of methylidenecyanamide synthesis is largely theoretical or based on gas-phase generation under specific conditions, such as in astro-chemical environments. arxiv.orgoup.com The development of practical, sustainable, and green synthetic routes is a critical next step.

Future research could focus on:

Catalytic Routes: Exploring catalytic methods that avoid harsh conditions or toxic reagents is a key principle of green chemistry. nih.gov Research into transition-metal-catalyzed reactions, which have proven effective for other cyanamide (B42294) derivatives, could yield viable pathways. mdpi.com For instance, rhodium, ruthenium, or cobalt catalysts are known to facilitate C-H activation and cyanation reactions. mdpi.com

Photochemical and Pyrolytic Methods: The generation of this compound's more stable isomers, E- and Z-C-cyanomethanimine, has been achieved through the pyrolysis of dimethylcyanamide. aanda.org Investigating controlled flash vacuum pyrolysis (FVP) of specific precursors, such as azidoacetonitrile, could offer a "green" gas-phase route that minimizes solvent use and waste. arxiv.orgnih.gov

Biosynthesis: While highly speculative, exploring enzymatic pathways for the formation of the N-C≡N bond from simple, renewable feedstocks could represent an ultimate goal in green synthesis. This would involve leveraging microorganisms or isolated enzymes to perform the desired chemical transformation. nih.gov

Solvent-Free and Aqueous Systems: Designing synthetic methods that operate in water or without any solvent would significantly enhance the green credentials of any developed process. nih.gov

Exploration of Novel Reactivity Patterns and Mechanistic Pathways

The reactivity of this compound is predicted to be rich and complex due to its unique electronic structure, featuring a C=N double bond conjugated with a C≡N triple bond. aanda.org Computational studies have laid the groundwork for understanding its behavior, particularly in the context of interstellar chemistry where it is proposed to form via the reaction of the cyano radical (•CN) with methanimine (B1209239) (CH₂=NH). frontiersin.orgsns.itinaf.it

Key areas for future exploration include:

Cycloaddition Reactions: The diene-like and dipolarophilic nature of the this compound scaffold suggests potential for [2+2+2] and other cycloaddition reactions. researchgate.net Such reactions could provide rapid access to complex nitrogen-containing heterocyclic structures, which are valuable in medicinal chemistry and materials science. researchgate.netrsc.org

Radical Reactions: The formation of this compound from radical precursors in the interstellar medium points towards its potential involvement in radical cascade reactions. arxiv.orgmdpi.com Investigating its reactions with various radical species could uncover new synthetic methodologies.

Nucleophilic and Electrophilic Additions: A detailed experimental study of how nucleophiles and electrophiles interact with the different sites of the molecule would provide fundamental insights into its reactivity and allow for its use as a versatile building block in organic synthesis.

Mechanistic Elucidation: Advanced techniques, such as cyanide trapping coupled with mass spectrometry, could be employed to experimentally verify the formation of this compound as a reactive intermediate in proposed reaction pathways. nih.gov

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages for handling reactive or unstable intermediates like this compound, providing precise control over reaction time, temperature, and mixing.

Future research could integrate flow chemistry in the following ways:

Generation and In Situ Trapping: A flow reactor could be used to generate this compound in a continuous stream from a precursor, immediately followed by a reaction with a trapping agent in a subsequent flow module. This "generate-and-trap" strategy minimizes the decomposition of the unstable intermediate.

High-Throughput Screening: Automated flow synthesis platforms could be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) and reactants to explore the reactivity of this compound efficiently.

Telescoped Synthesis: Multi-step syntheses involving this compound as an intermediate could be "telescoped" into a single, continuous flow process, improving efficiency and reducing manual handling of intermediates.

Advanced Computational Methodologies for Predictive Design

Computational chemistry has been instrumental in characterizing this compound and its isomers. aanda.orgacs.org Future computational work will continue to be a vital tool for guiding experimental efforts.

Prospective computational studies include:

Refined Energy Profile Calculations: Employing high-accuracy quantum chemical methods, such as coupled-cluster theory with complete basis set extrapolation, can provide precise relative energies of isomers and transition states, guiding the selection of synthetic targets and predicting reaction outcomes. acs.orgacs.org

Reaction Dynamics Simulations: Simulating the dynamics of reactions involving this compound can provide a deeper understanding of mechanistic pathways and branching ratios, especially for gas-phase reactions relevant to astrochemistry and combustion. frontiersin.org

Machine Learning for Property Prediction: Machine learning models could be trained on computational data to predict the properties, reactivity, and spectral signatures of novel this compound derivatives, accelerating the discovery of new functional molecules.

Solvent and Catalyst Effects: Density Functional Theory (DFT) calculations can model the influence of different solvents and catalysts on reaction barriers and mechanisms, helping to optimize experimental conditions for synthesis and reactivity studies. rsc.orgmdpi.com

Potential for Functional Material Development and New Catalytic Systems

The high nitrogen content and reactive functional groups of this compound make it an intriguing building block for advanced materials and a potential ligand or component in new catalytic systems.

Future research directions in this area are:

Nitrogen-Rich Polymers and Materials: The polymerization of this compound or its co-polymerization with other monomers could lead to novel nitrogen-rich polymers. These materials could have applications as high-energy density materials, flame retardants, or precursors for nitrogen-doped carbons.

Precursor to Prebiotic Molecules: this compound is considered a key intermediate in the formation of adenine (B156593), a nucleobase of DNA and RNA. arxiv.orginaf.it Further research into its transformation pathways could provide insights into the origins of life and guide the synthesis of other prebiotic molecules.

Ligand Design for Catalysis: The nitrogen atoms in this compound could act as donor sites for metal coordination. Incorporating the this compound moiety into larger ligand scaffolds could lead to new catalysts with unique electronic and steric properties.

Organocatalysis: Derivatives of cyanamide are used in organocatalysis. mdpi.com Exploring the potential of chiral this compound derivatives as organocatalysts for asymmetric synthesis is a promising avenue of research.

Iron-Catalyzed Reduction: Studies on related systems have shown that iron complexes can catalyze the reduction of the cyanide group. osti.gov Investigating similar catalytic reductions with this compound could lead to new pathways for synthesizing amines and other reduced nitrogen compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.